Cas no 1697047-80-5 (2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid)

2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid structure
1697047-80-5 structure
商品名:2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
CAS番号:1697047-80-5
MF:C12H22N2O4
メガワット:258.314083576202
CID:5220106

2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
    • インチ: 1S/C12H22N2O4/c1-5-13-12(6-9(15)16)7-14(8-12)10(17)18-11(2,3)4/h13H,5-8H2,1-4H3,(H,15,16)
    • InChIKey: WMOIKSIPGJVQDH-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)CC1(NCC)CN(C(OC(C)(C)C)=O)C1

2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL101217-250MG
2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
1697047-80-5 95%
250MG
¥ 1,537.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL101217-1G
2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
1697047-80-5 95%
1g
¥ 3,841.00 2023-04-14
Ambeed
A126420-1g
2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
1697047-80-5 97%
1g
$742.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL101217-100.0mg
2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
1697047-80-5 95%
100.0mg
¥963.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL101217-1.0g
2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
1697047-80-5 95%
1.0g
¥3840.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL101217-10.0g
2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
1697047-80-5 95%
10.0g
¥19206.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL101217-500.0mg
2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
1697047-80-5 95%
500.0mg
¥2561.0000 2024-07-24
Chemenu
CM389388-5g
2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
1697047-80-5 95%+
5g
$1720 2023-02-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL101217-500MG
2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
1697047-80-5 95%
500MG
¥ 2,560.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL101217-10G
2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
1697047-80-5 95%
10g
¥ 19,206.00 2023-04-14

2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid 関連文献

2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acidに関する追加情報

Introduction to 2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid (CAS No. 1697047-80-5) and Its Emerging Applications in Chemical Biology

2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid, identified by the CAS number 1697047-80-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of azetidine derivatives, which are known for their versatility in pharmaceutical and biochemical applications. The presence of a tert-butoxy carbonyl group and an ethylamino side chain in its molecular structure imparts distinct reactivity and binding capabilities, making it a valuable scaffold for drug discovery and molecular research.

The tert-butoxy carbonyl (Boc) group is a well-established protecting group in organic synthesis, commonly employed to shield carboxylic acids during functionalization processes. Its stability under various reaction conditions makes it particularly useful in multi-step synthetic routes. In contrast, the ethylamino moiety introduces basicity and potential interactions with acidic residues in biological targets, enhancing the compound’s suitability for modulating enzyme activity or receptor binding. These structural features collectively contribute to the compound’s potential as a precursor in the development of novel bioactive molecules.

Recent advancements in medicinal chemistry have highlighted the importance of azetidine derivatives in addressing various therapeutic challenges. Azetidine rings, being cyclic analogs of propylene, exhibit favorable pharmacokinetic properties due to their reduced conformational flexibility compared to linear aliphatic chains. This rigidity allows for precise tuning of molecular interactions with biological targets, improving both affinity and selectivity. The incorporation of functional groups like ethylamino further expands the structural diversity of azetidine-based compounds, enabling the design of molecules with tailored biological activities.

In the context of drug development, 2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid has been explored as a building block for peptidomimetics—molecules designed to mimic the structure and function of peptides without their drawbacks, such as poor stability or immunogenicity. The azetidine core provides a scaffold that can mimic peptide bonds while allowing modifications at various positions to optimize pharmacological properties. For instance, studies have demonstrated that azetidine derivatives can serve as scaffolds for inhibiting proteases, which are critical targets in diseases like cancer and inflammation.

One particularly intriguing application of this compound lies in its potential use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases. The tert-butoxy carbonyl group facilitates selective modifications without disrupting the core pharmacophore, while the ethylamino moiety can be positioned strategically to interact with key residues in kinase active sites. This dual functionality makes the compound a promising candidate for generating high-affinity kinase inhibitors with improved solubility and metabolic stability.

Moreover, recent research has begun to explore the compound’s role in modulating immune responses. The ability of azetidine derivatives to engage with biological targets has opened new avenues for immunomodulatory therapies. For example, studies suggest that certain azetidine-based compounds can interfere with pathways involved in autoimmune diseases by selectively inhibiting pro-inflammatory cytokine production. The presence of both protecting and reactive groups allows for fine-tuning of immunological effects, making this compound a versatile tool for investigating immune mechanisms.

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid involves multi-step organic transformations that highlight its synthetic utility. The tert-butoxycarbonylation step ensures that the carboxylic acid functionality is temporarily masked, allowing subsequent modifications without unwanted side reactions. Following this, introduction of the ethylamino group via reductive amination or nucleophilic substitution provides further functionalization possibilities. The final step involves deprotection under mild acidic conditions to yield the free carboxylic acid derivative ready for downstream applications.

In conclusion, 2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid (CAS No. 1697047-80-5) represents a compelling example of how structural modifications can enhance biological activity and therapeutic potential. Its combination of protective and reactive functional groups makes it an invaluable intermediate in drug discovery programs targeting kinases, proteases, and immune-related pathways. As research continues to uncover new applications for azetidine derivatives, compounds like this are poised to play a central role in advancing chemical biology and pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:1697047-80-5)2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid
A1070662
清らかである:99%
はかる:1g
価格 ($):668.0